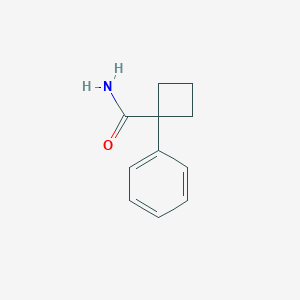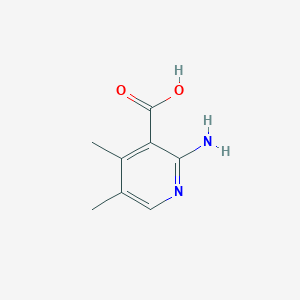
1-Phenylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylcyclobutanecarboxamide is an organic compound with the molecular formula C₁₁H₁₃NO. It is characterized by a cyclobutane ring attached to a phenyl group and a carboxamide functional group.
Méthodes De Préparation
1-Phenylcyclobutanecarboxamide can be synthesized through several methods:
Cyclobutane Ring-Opening and Acylation: One common method involves the ring-opening of cyclobutane derivatives followed by acylation reactions.
Industrial Production: Industrially, the compound can be produced using optimized reaction conditions that ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Phenylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group into an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
1-Phenylcyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It is used in the synthesis of dyes and pesticides, contributing to advancements in these sectors.
Mécanisme D'action
The mechanism of action of 1-Phenylcyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may act on ion channels or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Phenylcyclobutanecarboxamide can be compared with similar compounds such as:
1-Phenylcyclobutanecarboxylic Acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different reactivity and applications.
1-Phenylcyclobutanamine: The amine derivative exhibits different pharmacological properties and uses.
Cyclobutanecarboxamide Derivatives: Various derivatives with different substituents on the cyclobutane ring or phenyl group can exhibit unique properties and applications.
This compound stands out due to its specific combination of a cyclobutane ring and a carboxamide group, which imparts unique chemical and physical properties .
Propriétés
IUPAC Name |
1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCPOWPDHIZKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-CDPCB interact with FTO and what are the potential downstream effects?
A1: N-CDPCB binds to a novel binding site on the FTO protein. [] This binding interaction is distinct from previously identified binding sites on FTO. While the exact downstream effects of this interaction are not fully elaborated in the research paper, the authors suggest that this novel binding site could be targeted for developing new FTO inhibitors. [] Since FTO is implicated in obesity and related metabolic disorders, inhibiting its activity through compounds like N-CDPCB might offer therapeutic avenues for these conditions.
Q2: What is known about the structure-activity relationship (SAR) of N-CDPCB and its analogs in relation to FTO inhibition?
A2: The research paper primarily focuses on identifying and characterizing the novel binding site of N-CDPCB on FTO. [] It does not delve into detailed SAR studies of N-CDPCB analogs. Further research exploring modifications to the N-CDPCB scaffold and their impact on FTO binding affinity and inhibitory potency would be necessary to establish a comprehensive SAR profile. This information could guide the development of more potent and selective FTO inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)


![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)




